Ethyl 4-ethoxyphenylacetate

Descripción

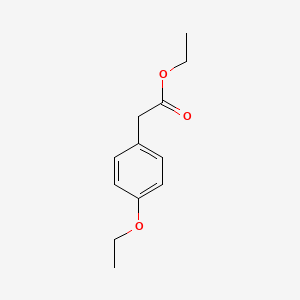

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-11-7-5-10(6-8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWVNVPYBUGYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193775 | |

| Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40784-88-1 | |

| Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040784881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Formation

Elucidation of Novel Synthetic Pathways for Ethyl 4-ethoxyphenylacetate and Related Phenylacetates

The synthesis of this compound and its analogs can be achieved through several sophisticated chemical strategies. These methods are designed to be efficient and to allow for the introduction of various functional groups, providing access to a wide range of phenylacetate (B1230308) derivatives.

Esterification and Carbonylation Strategies in Phenylacetate Synthesis

Esterification is a fundamental reaction for the synthesis of this compound, typically involving the reaction of 4-ethoxyphenylacetic acid with ethanol (B145695) in the presence of an acid catalyst. chembk.comcymitquimica.com This direct approach is widely used due to its simplicity.

Carbonylation reactions offer a powerful alternative for the synthesis of phenylacetates. These methods introduce a carbonyl group into an organic molecule, often with high efficiency and selectivity. Palladium-catalyzed carbonylation of benzyl (B1604629) alcohols and their derivatives has emerged as a sustainable route to various alkyl arylacetates. rsc.orgscispace.com For instance, benzyl acetates can be carbonylated in the presence of a palladium catalyst and an alcohol to yield the corresponding arylacetate. rsc.org A notable advantage of some modern carbonylation protocols is the ability to perform the reaction under mild conditions, such as ambient pressure of carbon monoxide, and without the need for halogen or base additives, which contributes to the sustainability of the process. rsc.org Rhodium-based catalysts have also been investigated for the carbonylation of benzyl alcohol to produce phenylacetic acid and its derivatives. researchgate.net

Recent advancements have focused on the direct carbonylation of aryl methyl ethers to produce aryl acetates. nih.gov This method utilizes a RhCl3 catalyst in the presence of LiI and LiBF4 to achieve high yields of the desired product. nih.gov The reaction proceeds through the formation of an active CH3I intermediate, which then reacts with carbon monoxide in the presence of the rhodium catalyst. nih.gov

The following table summarizes different catalytic systems used in the carbonylation synthesis of phenylacetates:

| Catalyst System | Substrate | Product | Key Features |

| Palladium acetate (B1210297) / DPPF | Benzyl acetate | Alkyl arylacetate | Halogen and base-free, ambient CO pressure. rsc.org |

| Palladium catalyst | Benzyl alcohol | Alkyl arylacetate | Use of green solvents like organic carbonates. rsc.org |

| RhCl3 / LiI / LiBF4 | Aryl methyl ether | Aryl acetate | Efficient C-O bond activation/cleavage. nih.gov |

| Water-soluble Palladium Complex | Benzyl chloride | Phenylacetic acid | Two-phase reaction system with surfactants. oup.com |

Chloromethylation and Cyanidation Approaches to Functionalized Arylacetates

A classic synthetic route to 4-ethoxyphenylacetic acid, the precursor to this compound, involves a multi-step process starting from phenetole (B1680304) (ethyl phenyl ether). chembk.comguidechem.com This process begins with the chloromethylation of phenetole, followed by cyanidation to introduce the nitrile group, which is then hydrolyzed to the carboxylic acid. chembk.comguidechem.com

The chloromethylation of phenetole is typically carried out using formaldehyde (B43269) and hydrogen chloride. chembk.comguidechem.com The resulting p-ethoxybenzyl chloride is then reacted with a cyanide source, such as sodium cyanide, to form p-ethoxybenzyl cyanide. chembk.comguidechem.com This cyanidation step is crucial for creating the carbon-carbon bond necessary for the acetic acid side chain. The hydrolysis of the nitrile group in p-ethoxybenzyl cyanide, often under acidic or basic conditions, yields 4-ethoxyphenylacetic acid. atamanchemicals.comorgsyn.org Finally, esterification of the acid with ethanol produces this compound. chembk.comguidechem.com

This pathway can be adapted to produce a variety of substituted phenylacetic acids by starting with different substituted phenols. chembk.comguidechem.com For example, starting with p-methylphenol, one can synthesize p-methylphenylethyl ether, which can then be carried through the chlorination, cyanidation, hydrolysis, and esterification sequence. chembk.com

A schematic representation of this synthetic pathway is shown below: Phenetole → p-Ethoxybenzyl chloride → p-Ethoxybenzyl cyanide → 4-Ethoxyphenylacetic acid → this compound

Catalytic Transformations for this compound Formation

Catalysis plays a pivotal role in the modern synthesis of this compound and related compounds, offering milder reaction conditions and improved efficiency. Palladium-catalyzed reactions are particularly prominent in this area.

One innovative approach involves the palladium-catalyzed carbonylation of p-ethoxytoluene. In this process, p-ethoxytoluene is reacted with carbon monoxide and ethanol in the presence of a palladium catalyst, such as Pd(Xantphos)Cl2, to directly yield ethyl p-ethoxyphenylacetate. google.com This method provides a more direct route to the final product, bypassing the need for pre-functionalized starting materials.

Palladium catalysis is also central to cross-coupling reactions for the synthesis of arylacetates. For example, the coupling of arylboronic acids with α-bromoacetic acid derivatives, catalyzed by a palladium(0) complex, offers a versatile method for preparing a range of arylacetic acid derivatives. capes.gov.br

Furthermore, palladium-catalyzed C-H activation has been explored for the acetoxylation of 2-methoxyimino-2-aryl-acetates, demonstrating the potential of direct functionalization of the aromatic ring. nih.gov

Derivatization and Structural Modification Strategies for Enhanced Functionality

The core structure of this compound can be modified to create new molecules with potentially enhanced or different biological activities. These modifications can target the ester group, the phenyl ring, or the methylene (B1212753) bridge.

Derivatization of the carboxylic acid precursor, 4-ethoxyphenylacetic acid, is a common strategy. For instance, it can be converted to amides by reacting with amines. cymitquimica.com The ester group of this compound itself can undergo transesterification with other alcohols to produce different alkyl 4-ethoxyphenylacetates.

Structural modifications can also be introduced at the benzylic position. For example, radical bromination of tert-butyl-2-(4-ethoxyphenyl)acetate at the benzylic position yields tert-butyl 2-bromo-2-(4-ethoxyphenyl)acetate, a key intermediate for further functionalization. nih.gov

The introduction of substituents on the phenyl ring is another important modification strategy. Halogenated phenylacetic acid derivatives, such as 4-chlorophenylacetic acid and 4-fluorophenylacetic acid, have been synthesized and investigated for their biological properties. mdpi.com These modifications can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological activity. mdpi.com

The following table provides examples of derivatization and structural modification of phenylacetates:

| Starting Material | Reagent/Reaction | Product | Purpose of Modification |

| 4-Ethoxyphenylacetic acid | Amine | 4-Ethoxyphenylacetamide | Introduce amide functionality. cymitquimica.com |

| tert-Butyl-2-(4-ethoxyphenyl)acetate | NBS, AIBN | tert-Butyl 2-bromo-2-(4-ethoxyphenyl)acetate | Introduce a reactive handle at the benzylic position. nih.gov |

| Phenylacetic acid | Halogenating agent | Halogenated phenylacetic acids | Modulate lipophilicity and electronic properties. mdpi.com |

| α- and β-Cembrenediol | Phenylacetate | Phenylacetate-substituted cembrenediol derivatives | Enhance anticancer activity. mdpi.com |

Principles of Green Chemistry in the Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of this compound and other phenylacetates to develop more environmentally friendly and sustainable processes.

One key aspect of green chemistry is the use of safer and more sustainable reagents and catalysts. For esterification reactions, traditional homogeneous acid catalysts like sulfuric acid are being replaced by heterogeneous catalysts such as Amberlyst-15, a solid acid resin. aascit.orggcsu.edu These solid catalysts are non-corrosive, can be easily separated from the reaction mixture, and are often reusable, which reduces waste. aascit.org The use of solvent-free conditions in these reactions further enhances their green credentials. aascit.orggcsu.edu

Enzymatic catalysis is another green alternative for esterification. researchgate.net Lipases, for example, can catalyze the esterification of carboxylic acids with alcohols under mild conditions, often with high selectivity. researchgate.net This approach avoids the use of harsh chemicals and high temperatures.

In the context of carbonylation reactions, sustainable practices include the use of non-toxic and abundant oxidants like molecular oxygen. labmanager.com The development of catalysts that can utilize molecular oxygen as the sole oxidant for cross-dehydrogenative coupling (CDC) reactions to form aryl esters represents a significant step towards greener chemical synthesis. labmanager.com

The use of green solvents is also a crucial element of sustainable synthesis. Organic carbonates, for instance, have been employed as green solvents and in situ activators in the palladium-catalyzed carbonylation of benzyl alcohols. rsc.org Ionic liquids have also been explored as recyclable catalysts and solvents for the synthesis of phenylacetate, offering advantages such as good thermal stability and low volatility. google.com

The following table highlights some green chemistry approaches in the synthesis of phenylacetates:

| Green Chemistry Principle | Application in Phenylacetate Synthesis | Example |

| Use of Heterogeneous Catalysts | Replacement of homogeneous acid catalysts in esterification. | Amberlyst-15, metal-exchanged montmorillonite (B579905) clays. aascit.orgresearchgate.netjetir.org |

| Enzymatic Catalysis | Use of enzymes for esterification under mild conditions. | Lipase-catalyzed esterification. researchgate.net |

| Use of Greener Oxidants | Employing molecular oxygen as the sole oxidant in CDC reactions. | RhRu bimetallic oxide clusters as catalysts. labmanager.com |

| Use of Green Solvents | Replacing hazardous organic solvents. | Organic carbonates, ionic liquids. rsc.orggoogle.com |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Carbonylation reactions that proceed without the need for base additives. rsc.org |

State of the Art Analytical Techniques for Characterization and Research Quality Assurance

High-Resolution Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR experiments, the chemical environment of each proton and carbon atom in Ethyl 4-ethoxyphenylacetate can be determined, confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets (an AA'BB' system), a characteristic pattern for this substitution. The ethoxy group attached to the phenyl ring and the ethyl group of the ester moiety will each present a quartet and a triplet, resulting from spin-spin coupling with their neighboring protons. The methylene (B1212753) protons situated between the phenyl ring and the carbonyl group will appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms within the molecule. The spectrum for this compound will display signals for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the methylene carbons of the two ethyl groups, and the terminal methyl carbons. docbrown.info The carbon atom attached to the ester oxygen (C=O) is typically found significantly downfield. docbrown.info

Interactive Data Table: Predicted NMR Data for this compound Data is predicted based on the analysis of structurally similar compounds.

| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |

|---|---|---|---|---|

| Ar-H (ortho to -CH₂COO) | ~7.1-7.2 | d (Doublet) | 2H | ~130.0 |

| Ar-H (ortho to -OCH₂CH₃) | ~6.8-6.9 | d (Doublet) | 2H | ~114.5 |

| Ar-C (quaternary, -C-CH₂COO) | - | - | - | ~126.5 |

| Ar-C (quaternary, -C-OCH₂CH₃) | - | - | - | ~158.0 |

| -O-CH₂-CH₃ (ethoxy) | ~4.0 | q (Quartet) | 2H | ~63.5 |

| -O-CH₂-CH₃ (ethoxy) | ~1.4 | t (Triplet) | 3H | ~14.8 |

| Ar-CH₂-COO- | ~3.5 | s (Singlet) | 2H | ~41.0 |

| -COO-CH₂-CH₃ (ester) | ~4.1 | q (Quartet) | 2H | ~61.0 |

| -COO-CH₂-CH₃ (ester) | ~1.2 | t (Triplet) | 3H | ~14.2 |

| -C=O (ester) | - | - | - | ~171.5 |

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the elemental formula.

For this compound (C₁₂H₁₆O₃), the expected monoisotopic mass is approximately 208.1099 Da. Electron ionization (EI) is a common method used in MS that generates a molecular ion peak (M⁺) corresponding to this mass. docbrown.info The energy from the ionization process also causes the molecule to break apart into characteristic fragment ions. pharmacy180.com

The fragmentation pattern provides a molecular fingerprint that helps confirm the structure. Key fragmentations for this compound would include:

Loss of the ethoxy radical (•OCH₂CH₃) : Cleavage of the ester group can lead to the formation of a stable acylium ion. pharmacy180.com

Loss of ethylene (B1197577) (CH₂=CH₂) : A McLafferty rearrangement can occur, leading to the loss of an ethylene molecule from the ethyl ester group.

Cleavage of the benzylic C-C bond : Fragmentation can occur at the bond between the aromatic ring and the adjacent methylene group.

Fragmentation of the ethoxy group on the ring : The side chain on the phenyl ring can also undergo characteristic cleavages.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data Data is predicted based on established fragmentation patterns of aromatic esters and ethers.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 180 | [C₁₀H₁₂O₃]⁺• | Loss of ethylene (C₂H₄) via McLafferty rearrangement |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 135 | [C₈H₇O₂]⁺ | Benzylic cleavage, loss of •CH₂COOC₂H₅ |

| 107 | [C₇H₇O]⁺ | Further fragmentation of the ethoxyphenyl moiety |

Advanced Chromatographic Separations and Purity Profiling in Research

Chromatography is a laboratory technique for the separation of a mixture. wvu.edu It is essential for determining the purity of a research compound and for isolating it from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. sielc.com In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. sielc.com

Due to its moderate polarity, this compound is well-retained on a C18 column. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is typically used, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). This method is highly reproducible and can be validated for quantitative analysis to determine the precise concentration of the compound in a sample.

Interactive Data Table: Typical HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds. jabe.in this compound is sufficiently volatile to be analyzed by this technique, which is particularly useful for identifying and quantifying trace impurities that might be present in a research sample.

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. jabe.in As each component elutes from the column, it enters a mass spectrometer, which provides a mass spectrum that can be used for positive identification by comparison to spectral libraries. jabe.in This technique is highly sensitive and can detect volatile starting materials, by-products, or residual solvents, ensuring the high quality of the final compound.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary assessment of compound purity. wisc.edu A TLC plate consists of a solid stationary phase (commonly silica (B1680970) gel) coated onto a backing like glass or aluminum. wisc.edu

To monitor a reaction, small spots of the starting material, co-spotted reference, and the reaction mixture are applied to the bottom of the plate. wpmucdn.com The plate is then developed in a sealed chamber containing a suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). wvu.eduquora.com As the solvent moves up the plate, it separates the components based on their polarity; less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds remain closer to the origin (lower Rf). utdallas.edu The completion of a reaction is often indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. Visualization is typically achieved under UV light, which reveals the spots as dark patches on a fluorescent background. ictsl.net

Interactive Data Table: Hypothetical TLC Monitoring

| Compound | Hypothetical Rf Value (30% Ethyl Acetate (B1210297) in Hexanes) | Description |

|---|---|---|

| 4-Ethoxyphenylacetic acid (Starting Material) | 0.20 | More polar due to the free carboxylic acid group, resulting in a lower Rf. |

| This compound (Product) | 0.65 | Less polar due to the conversion of the acid to an ester, resulting in a higher Rf. |

Methodologies for Quantitative Purity Assessment and Analytical Validation

Quantitative purity assessment is a critical component of quality control for "this compound," ensuring that the compound meets predefined specifications and is free from significant levels of impurities. The validation of the analytical methods used for this assessment is equally important, as it provides documented evidence that the procedures are suitable for their intended purpose. Method validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), and typically evaluates parameters like specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of "this compound." A typical stability-indicating HPLC method would be developed and validated to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. researchgate.netijtsrd.com Forced degradation studies are integral to the development of such methods, intentionally exposing the compound to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants. researchgate.netnih.gov This ensures the method's specificity and ability to provide accurate results even in the presence of these degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying and quantifying volatile and semi-volatile impurities that may be present in "this compound." researchgate.netjmaterenvironsci.com The high resolution and sensitivity of GC-MS make it ideal for impurity profiling. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary method for determining the purity of organic compounds with high accuracy and precision, without the need for a specific reference standard of the analyte. nih.gov This technique provides a direct measurement of the analyte's purity against a certified internal standard.

The validation of these analytical methods involves a series of experiments to demonstrate their reliability. For instance, a typical validation of an HPLC method for "this compound" would involve assessing its linearity, precision, and accuracy.

Illustrative Data for HPLC Method Validation:

Below is an interactive table showcasing typical validation parameters for a stability-indicating HPLC method for the quantitative analysis of "this compound."

| Validation Parameter | Acceptance Criteria | Illustrative Results for this compound |

| Linearity | ||

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Precision | ||

| Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |

| Accuracy | ||

| Recovery (%) | 98.0% - 102.0% | 99.5% - 101.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.03 µg/mL |

Forced Degradation Studies:

Forced degradation studies are a critical part of developing a stability-indicating method. ajpsonline.com These studies help to identify potential degradation products and demonstrate the specificity of the analytical method. nih.gov

Illustrative Results of Forced Degradation Studies for this compound:

| Stress Condition | Duration | Observation | Purity of this compound (%) | Major Degradation Products |

| Acid Hydrolysis (0.1 N HCl) | 24 hours | Significant degradation | 85.2 | 4-Ethoxyphenylacetic acid, Ethanol (B145695) |

| Base Hydrolysis (0.1 N NaOH) | 8 hours | Rapid degradation | 75.6 | 4-Ethoxyphenylacetic acid, Ethanol |

| Oxidative (3% H₂O₂) | 48 hours | Moderate degradation | 92.1 | Oxidized derivatives |

| Thermal (80°C) | 72 hours | Minor degradation | 98.5 | Not significant |

| Photolytic (UV light) | 7 days | Minimal degradation | 99.2 | Not significant |

Computational Chemistry and in Silico Approaches in Ethyl 4 Ethoxyphenylacetate Research

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) has become a primary method for computing the electronic structure of molecules. researchgate.net It offers a favorable balance of accuracy and computational cost, making it suitable for medium-sized organic molecules like Ethyl 4-ethoxyphenylacetate. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, can be employed to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles of its lowest energy conformation. espublisher.com These calculations also yield crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.comescholarship.org The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. espublisher.com

Building upon the ground-state calculations from DFT, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states. respectprogram.orgarxiv.org This is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. respectprogram.org TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption peaks in a spectrum, providing insights into the molecule's photophysical properties. espublisher.comaps.org For complex systems, advanced TD-DFT formalisms can be applied to study phenomena on material surfaces or in systems with strong electron correlation. aps.orgnih.gov

| Computational Method | Primary Application | Key Information Obtained | Example Insight for this compound |

|---|---|---|---|

| DFT (e.g., B3LYP/6-31G**) | Ground-State Geometry and Electronics | Optimized 3D structure, bond parameters, HOMO/LUMO energies, electrostatic potential | Determination of the most stable conformation and its electronic reactivity profile. |

| TD-DFT | Excited States and UV-Vis Spectra | Excitation energies (λmax), oscillator strengths, nature of electronic transitions (e.g., π → π*) | Prediction of how the molecule absorbs light and the electronic transitions involved. espublisher.com |

While DFT provides high accuracy, its computational cost can be significant for large-scale screening or complex conformational analysis. This is where molecular mechanics (MM) and semiempirical quantum mechanical (SEQM) methods become valuable.

SEQM methods, such as AM1 (Austin Model 1), PM3 (Parametrized Model 3), and MNDO (Modified Neglect of Diatomic Overlap), are derived from Hartree-Fock theory but use approximations and empirical parameters to drastically speed up calculations. researchgate.netuni-muenchen.denih.gov These methods are well-suited for preliminary analyses of large numbers of molecules or for exploring the potential energy surface of a flexible molecule like this compound to identify its various stable conformers. researchgate.net

Often, a hierarchical modeling approach is used. A broad conformational search can be performed using computationally inexpensive MM or SEQM methods. The lowest-energy structures identified are then used as starting points for more accurate geometry optimization and property calculation using DFT. This integrated approach leverages the speed of simpler methods and the accuracy of more advanced ones, providing a comprehensive and efficient way to model molecular properties.

Computer-Aided Molecular Design (CAMD) and Drug Discovery Investigations for Phenylacetate (B1230308) Analogues

The phenylacetate scaffold is present in numerous biologically active compounds. Computer-aided molecular design (CAMD) plays a crucial role in the rational design and discovery of new drug candidates based on such scaffolds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like a phenylacetate analogue) when bound to a specific protein target. researchgate.net The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. nih.gov

For instance, in the development of new anti-diabetic agents, phenylacetate-containing compounds have been docked into the active site of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues (e.g., Tyrosine, Histidine) in the receptor's binding pocket, guiding the design of more potent analogues. researchgate.net Similarly, derivatives have been designed and docked to target the primer grip region of HIV-1 reverse transcriptase. torvergata.it

| Step | Description | Example Target Protein | Output |

|---|---|---|---|

| 1. Target Preparation | Obtain the 3D crystal structure of the protein; remove water molecules and add hydrogen atoms. | PPARγ researchgate.net | Receptor model ready for docking. |

| 2. Ligand Preparation | Generate the 3D conformer of the phenylacetate analogue and assign charges. | Phenyl glycine-based glitazone researchgate.net | Ligand model ready for docking. |

| 3. Docking Simulation | Place the ligand in the defined binding site of the receptor and sample different poses. | PPARγ Active Site researchgate.net | A set of potential binding poses. |

| 4. Scoring and Analysis | Rank the poses using a scoring function to predict binding affinity and analyze key interactions. | Interaction with Tyr473, His323 researchgate.net | Docking score (e.g., -46 kcal/mol) and a map of intermolecular interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of phenylacetate analogues, a QSAR model might relate physicochemical descriptors (e.g., lipophilicity (LogP), electronic parameters, steric factors) to their measured inhibitory concentration (IC50) against a specific enzyme. nih.gov Such models can then be used to predict the activity of newly designed, unsynthesized compounds.

Pharmacophore modeling is a related technique that identifies the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. Once a pharmacophore model is established for a set of active phenylacetate analogues, it can be used as a 3D query to screen large virtual libraries for new compounds that fit the model and are therefore likely to be active.

Predictive Modeling for Environmental Fate and Degradation Pathways

Computational models are instrumental in predicting the environmental fate of chemicals like this compound, assessing their persistence, and identifying potential degradation products. lhasalimited.org These models use knowledge bases of chemical reactions to predict how a molecule might break down under various environmental conditions. lhasalimited.org

For this compound, key degradation pathways would likely involve the hydrolysis of its ester linkage and the breakdown of its ether bond. Models can predict the likelihood and rate of these reactions under different pH conditions (acidic, neutral, basic). Furthermore, atmospheric degradation can be modeled by calculating the reaction rate with photochemically-produced hydroxyl radicals. nih.gov Biodegradation prediction systems, based on databases of known metabolic pathways, can identify susceptible functional groups and forecast the products of microbial degradation. nih.gov Tools like the EPA's EPI Suite or specialized software like Zeneth can generate predictive degradation trees, showing the parent compound breaking down into first- and second-generation products, which is crucial for environmental risk assessment. nih.govlhasalimited.org

| Degradation Pathway | Triggering Condition | Primary Functional Group Affected | Predicted Primary Degradation Product(s) |

|---|---|---|---|

| Hydrolysis | Water (pH dependent) | Ethyl ester | 4-Ethoxyphenylacetic acid and Ethanol (B145695) |

| Atmospheric Oxidation | Hydroxyl radicals (•OH) in air | Aromatic ring, benzylic hydrogens | Hydroxylated and/or ring-opened products |

| Biodegradation | Microbial enzymes in soil/water | Ester and ether linkages | 4-Ethoxyphenylacetic acid, 4-Hydroxyphenylacetic acid, Ethanol |

Biological Activity Profiling and Mechanistic Elucidation of Phenylacetate Derivatives

Pharmacological Screening and Efficacy Studies of Ethyl 4-ethoxyphenylacetate and Analogues

The therapeutic potential of phenylacetate (B1230308) derivatives, including this compound, has been the subject of growing scientific inquiry. This section details the pharmacological screening and efficacy of these compounds across several key areas of biological activity.

The sedative and hypnotic effects of phenylacetate derivatives are of significant interest for their potential applications in anesthesia and treatment of insomnia. Research into this class of compounds has revealed that specific structural modifications can lead to potent, ultra-short-acting sedative/hypnotic agents.

A study focused on fluorine-substituted phenylacetate derivatives identified several compounds with significant hypnotic activity. plos.org These analogues were designed to retain the rapid onset of action seen with agents like etomidate (B1671615) and propofol, while ensuring rapid metabolic inactivation to allow for quick recovery. researchgate.net The hypnotic potencies were evaluated in mice, rats, and rabbits by measuring the duration of the loss of righting reflex (LORR).

One particularly promising derivative, compound 5j , demonstrated a hypnotic profile comparable to the experimental drug AZD3043 but with a more rapid recovery time. plos.org The introduction of fluorine atoms into the phenylacetate structure was a key strategy, as it can increase lipid solubility and improve the drug's ability to cross the blood-brain barrier. plos.org

Table 1: Hypnotic Activity of Selected Fluorine-Substituted Phenylacetate Derivatives in Mice

| Compound | Duration of LORR (s) | Onset Time (s) |

|---|---|---|

| Propanidid | 89.6 ± 18.2 | 16.3 ± 3.5 |

| AZD3043 | 63.8 ± 8.5 | 18.2 ± 2.9 |

| Compound 5g | 44.8 ± 2.1 | 19.3 ± 4.1 |

| Compound 5j | 59.1 ± 7.4 | 17.5 ± 3.8 |

Data is presented as mean ± SD. LORR: Loss of Righting Reflex. Source: plos.org

Further investigations into phenylpiperazine-phenylacetate derivatives also yielded compounds with potent hypnotic effects and high safety profiles. researchgate.net The research highlights that the phenylacetate scaffold is a viable backbone for the development of novel sedative-hypnotics. researchgate.netdntb.gov.ua

Phenylacetate derivatives have been investigated for their capacity to mitigate inflammation and pain. The mechanisms underlying these potential effects often involve the inhibition of key inflammatory mediators.

In a study on the ethyl acetate (B1210297) fraction of Polygonum cuspidatum, which contains various phenolic compounds, significant analgesic effects were observed in hot plate and tail-flick tests in vivo. nih.gov Furthermore, the extract demonstrated anti-inflammatory activity by suppressing serotonin-induced paw edema and joint swelling in a Freund's complete adjuvant-induced arthritis model. nih.gov

Research into novel butanal and carboxylic acid analogues also showed potent anti-inflammatory and analgesic results in both in vitro and in vivo models. nih.gov Compounds FM10 and FM12 were particularly effective, showing strong inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are critical in the inflammatory pathway. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Selected Carboxylic Acid Analogues

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

|---|---|---|---|

| FM4 | 0.89 | 0.74 | 0.93 |

| FM10 | 0.81 | 0.69 | 0.84 |

| FM12 | 0.29 | 0.18 | 0.36 |

IC₅₀ represents the half-maximal inhibitory concentration. Source: nih.gov

Another study synthesized a pivalate-based Michael product, MAK01 , which demonstrated notable inhibitory activity against COX-1, COX-2, and 5-LOX. mdpi.com In vivo, this compound significantly reduced edema in a carrageenan-induced inflammation model and increased pain latency time, confirming its analgesic potential. mdpi.com These findings suggest that the broader class of phenylacetate-related structures holds promise for the development of new anti-inflammatory and analgesic agents.

The antimicrobial properties of phenylacetate derivatives and related phenolic compounds have been demonstrated against a range of pathogens, including both bacteria and fungi.

One study explored new 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives, which share the ethylphenoxy moiety with this compound. These compounds were active at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The level of activity was found to be dependent on the specific substitutions on the phenyl group, with electron-donating groups like methyl and ethyl enhancing the inhibitory effect against Gram-positive and fungal strains. researchgate.net

Similarly, ethyl acetate extracts from various plants, rich in phenolic and other bioactive compounds, have shown significant antimicrobial activity. nih.govresearchgate.netnih.gov For instance, an ethyl acetate extract of Ziziphus lotus (B1177795) and its associated endophytic fungi demonstrated antibacterial effects against several human pathogenic bacteria. mdpi.com One of the fungal extracts, from Alternaria alternata, showed strong activity against Staphylococcus aureus and moderate activity against Enterococcus faecalis and Escherichia coli. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Alternaria alternata Extract

| Pathogenic Bacteria | MIC (mg/mL) |

|---|---|

| S. aureus ATCC 25923 | 0.312 |

| S. aureus MU50 | 0.312 |

| E. faecalis WDCM00009 | 0.625 |

| E. coli ATCC 25922 | 0.625 |

| P. aeruginosa ATCC 27853 | >5 |

Source: mdpi.com

These studies collectively indicate that the ethyl acetate and phenylacetate chemical motifs are present in molecules with notable antimicrobial potential.

Phenylacetate and its derivatives have emerged as a class of compounds with significant potential in oncology, primarily due to their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).

Studies on phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-468) and prostate (PC-3) cancer cells. tbzmed.ac.irtbzmed.ac.irnih.gov One derivative, referred to as 3d , was particularly effective, showing IC₅₀ values as low as 0.6 µM against MDA-MB-468 cells. tbzmed.ac.irtbzmed.ac.ir The mechanism of action involves triggering apoptosis through both intrinsic and extrinsic pathways, which includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. tbzmed.ac.irtbzmed.ac.ir

A novel phenylacetate-dextran derivative, NaPaC , was found to be 20-fold more active in inhibiting the proliferation of highly invasive MDA-MB-231 breast cancer cells than the parent molecule, sodium phenylacetate. nih.gov This compound was shown to induce a strong apoptotic effect and cause cell cycle arrest in the G0/G1 phase. nih.gov Similarly, a phenylacetate-bisphosphonate compound demonstrated powerful cytostatic and cytotoxic properties, along with pro-apoptotic and anti-angiogenic effects on human breast cancer cell lines. researchgate.net

Table 4: Cytotoxic Activity (IC₅₀) of Phenylacetamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3c | MCF-7 | 0.7 ± 0.08 |

| 3d | MCF-7 | 0.7 ± 0.4 |

| 3d | MDA-MB-468 | 0.6 ± 0.08 |

| 3d | PC-12 | 0.6 ± 0.08 |

| 2b | PC-3 | 52 |

| 2c | PC-3 | 80 |

IC₅₀ represents the half-maximal inhibitory concentration. Sources: tbzmed.ac.irtbzmed.ac.irnih.gov

These findings underscore the promise of phenylacetate analogues as a foundation for the development of new anticancer therapeutics that function by modulating apoptosis. tbzmed.ac.irtbzmed.ac.ir

In Vitro and In Vivo Pharmacokinetic and Metabolic Pathway Research

Detailed pharmacokinetic profiling, which includes absorption, distribution, metabolism, and excretion (ADME) studies, is crucial for understanding the behavior of a compound in a biological system. However, no in vitro studies using cell lines or microsomal assays, nor any in vivo studies in animal models, have been reported for this compound. As a result, critical pharmacokinetic parameters and the metabolic fate of this compound are unknown.

Table 1: Pharmacokinetic Parameters of this compound (Data Not Available)

| Parameter | Value | Species/System |

|---|---|---|

| Absorption | ||

| Bioavailability (%) | N/A | N/A |

| Cmax | N/A | N/A |

| Tmax | N/A | N/A |

| Distribution | ||

| Volume of Distribution (Vd) | N/A | N/A |

| Protein Binding (%) | N/A | N/A |

| Metabolism | ||

| Primary Metabolites | N/A | N/A |

| Metabolic Pathways | N/A | N/A |

| Excretion | ||

| Clearance (CL) | N/A | N/A |

| Half-life (t½) | N/A | N/A |

| Major Route of Excretion | N/A | N/A |

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Table 2: Structure-Activity Relationship (SAR) Insights for this compound Derivatives (Data Not Available)

| Structural Moiety | Modification | Impact on Activity |

|---|---|---|

| Phenyl Ring Substitution | N/A | N/A |

| Ethyl Ester Group | N/A | N/A |

| Ethoxy Group | N/A | N/A |

Applications in Advanced Materials Science and Engineering

Development of Organic Semiconducting Materials Incorporating Phenylacetate (B1230308) Moieties

The charge transport capability of an organic semiconductor is fundamental to its performance in electronic devices. This property is intrinsically linked to the material's molecular structure and its organization in the solid state. In conjugated polymers, side chains play a critical role in mediating the intermolecular interactions that govern charge hopping between polymer chains. The structure of the alkyl side chain can influence the thin-film microstructure, with factors like the branching position and length affecting the π–π stacking distance and lamellar coherence length.

Studies on copolymers containing diketopyrrolopyrrole (DPP) units have shown that modifications to side chains can lead to significant changes in charge carrier mobility. For instance, a polymer with a longer linear alkyl spacer and shorter branches was found to adopt a more compact and ordered film microstructure, resulting in a higher hole mobility of 2.1 cm² V⁻¹ s⁻¹. This demonstrates that side-chain engineering is a powerful tool to enhance charge transport. The introduction of functional groups, such as the ethoxy group in ethyl 4-ethoxyphenylacetate, can further modulate the electronic properties and packing of the polymer chains, thereby influencing the optoelectronic characteristics of the material. The primary mechanisms governing charge movement in these materials are hopping transport, which is thermally activated and common in disordered systems, and band-like transport, observed in highly ordered crystalline structures.

| Polymer | Side-Chain Characteristics | Highest Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| PDPPCp-C7-HO | Longer linear alkyl spacer, shorter branches | 2.1 rsc.org |

| Random Polymers P5-P7 | Low alkyl chain content compared to P3HT | Up to 1.37 researchgate.net |

A significant advantage of polymer-based organic semiconductors is their potential for use in flexible electronics. These materials can often be processed from solution at low temperatures, enabling their deposition on lightweight, flexible substrates using techniques like spin-coating or printing. This processability is crucial for the large-scale, cost-effective manufacturing of devices such as flexible displays, wearable sensors, and rollable solar cells.

The integration into thin-film technologies requires that the organic semiconducting material forms uniform, stable, and well-ordered films. The side chains of the polymer, such as phenylacetate-based moieties, not only influence the electronic properties but also determine the material's solubility and film-forming characteristics. For flexible applications, the mechanical properties of the thin film are also critical. While organic semiconductors offer flexibility, ensuring their long-term stability and performance under mechanical stress remains an active area of research. Thin-film barrier technologies are often required to protect the organic layers from environmental degradation, particularly for devices built on polymer substrates that offer less protection than glass.

Engineering of Polymer Composites and Hybrid Materials

This compound and its analogs can be utilized in the formulation of advanced polymer composites, not as a structural component but as a functional agent. A key area of this application is in the development of materials with autonomic damage repair capabilities.

Research has demonstrated the efficacy of a closely related compound, ethyl phenylacetate (EPA), as a healing agent in extrinsic self-healing systems. This approach involves embedding the healing agent within microcapsules that are dispersed throughout a polymer matrix, typically an epoxy resin. When a crack propagates through the material, it ruptures the microcapsules, releasing the EPA into the crack plane.

The healing mechanism is based on solvent-induced swelling and polymer chain entanglement. The released solvent plasticizes the crack faces, allowing the polymer chains to diffuse across the interface and repair the damage. This method is advantageous as it does not require a catalyst and is a one-component system. Studies have shown that the fracture toughness of an epoxy matrix can be fully restored when the concentration of microcapsules containing EPA is 10%. The healing efficiency is dependent on the microcapsule concentration and the amount of healing agent released.

| Parameter | Condition | Result |

|---|---|---|

| Healing Efficiency | 10% microcapsule concentration | Fracture toughness fully restored researchgate.netepa.gov |

| Healing Load | Degree of curing: 73% | 53 N researchgate.net |

| Degree of curing: 82% | Healing did not take place researchgate.net |

The incorporation of functional agents into polymer matrices can significantly enhance their performance and extend their service life. The use of microencapsulated solvents like ethyl phenylacetate for self-healing is a prime example of performance enhancement, as it imparts the ability to repair damage and prevent catastrophic failure. This autonomic repair function is a highly desirable feature in materials used in aerospace, automotive, and structural applications where reliability is critical.

Beyond self-healing, the addition of ester compounds can modify the bulk properties of polymers. They can act as plasticizers or processing aids, improving the flexibility and workability of the material. The specific chemical structure of an additive like this compound, with its polar ester and ethoxy groups and nonpolar phenyl ring, can influence its compatibility with the host polymer matrix and affect properties such as thermal stability and mechanical strength. Intrinsic self-healing systems, which rely on reversible bonds within the polymer itself, also contribute to performance enhancement by allowing for repeatable repair cycles.

Novel Architectures for Photovoltaic Applications

In the field of organic photovoltaics (OPVs), molecular design is key to achieving high power conversion efficiencies (PCEs). Research into polymer donors for OPVs has included the use of phenylacetate groups as pendant side chains. These side chains can be engineered to optimize the molecular aggregation, film morphology, and electronic energy levels of the polymer donor, which are all critical factors for efficient solar cell performance.

For example, two polymer donors, PPAF and PPAT, were synthesized with phenylacetate pendants attached to furan (B31954) and thiophene (B33073) units, respectively. The choice of the aromatic unit (furan vs. thiophene) influenced intermolecular interactions and crystallinity. In blend films with a non-fullerene acceptor (BTP-eC9), the PPAT-based device achieved a PCE of 15.6%, significantly higher than the 4.26% for the PPAF-based device. This highlights the profound impact of subtle structural modifications in the side chain on the final device performance. The incorporation of an ethoxy group on the phenyl ring, as in this compound, represents a further avenue for fine-tuning the electronic properties, potentially leading to deeper HOMO levels and improved open-circuit voltage in photovoltaic devices.

| Device Composition | Power Conversion Efficiency (PCE) |

|---|---|

| PPAF:BTP-eC9 | 4.26% princeton.edu |

| PPAT:BTP-eC9 | 15.6% princeton.edu |

Environmental Behavior, Degradation Pathways, and Biotransformation Studies

Microbial Degradation and Biotransformation Mechanisms

The microbial breakdown of Ethyl 4-ethoxyphenylacetate is a key process in its environmental degradation. While specific studies on this compound are limited, the degradation pathway can be inferred from the metabolism of structurally similar aromatic esters and phenoxyacetic acid derivatives by various microorganisms.

The initial step in the microbial degradation of this compound is likely the hydrolysis of the ester bond by non-specific esterases. This enzymatic reaction cleaves the molecule into ethanol (B145695) and 4-ethoxyphenylacetic acid. This type of hydrolysis is a common initial step in the breakdown of many aromatic esters by bacteria such as Rhodococcus and Pseudomonas.

Following hydrolysis, the resulting 4-ethoxyphenylacetic acid is expected to undergo further degradation. A critical step is the cleavage of the ether bond, a reaction catalyzed by etherase enzymes. This would yield 4-hydroxyphenylacetic acid and an ethyl group. Subsequently, the aromatic ring of 4-hydroxyphenylacetic acid is likely opened through the action of dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized to carbon dioxide and water.

The degradation of the related compound, phenylacetic acid, has been studied in various bacteria and often involves the formation of a CoA thioester intermediate, followed by ring epoxidation and subsequent hydrolytic cleavage. It is plausible that a similar mechanism is involved in the breakdown of the phenylacetic acid moiety of this compound.

Table 1: Plausible Microbial Degradation Pathway of this compound and Key Enzymes

| Step | Precursor | Product(s) | Key Enzyme Type |

| 1 | This compound | Ethanol + 4-Ethoxyphenylacetic acid | Esterase |

| 2 | 4-Ethoxyphenylacetic acid | 4-Hydroxyphenylacetic acid + Ethyl group | Etherase |

| 3 | 4-Hydroxyphenylacetic acid | Ring-opened aliphatic intermediates | Dioxygenase |

| 4 | Aliphatic intermediates | Carbon dioxide + Water | Various metabolic enzymes |

Chemical and Photochemical Degradation Pathways

In addition to microbial action, this compound can be degraded through abiotic chemical and photochemical processes in the environment.

Chemical Degradation:

The primary chemical degradation pathway for this compound in the aquatic environment is hydrolysis. The rate of this reaction is influenced by pH and temperature. Under alkaline conditions, the ester bond is susceptible to hydrolysis, yielding ethanol and 4-ethoxyphenylacetate. This process is generally slower under neutral and acidic conditions. The presence of strong bases can significantly accelerate this degradation.

Photochemical Degradation:

Photodegradation, or photolysis, can also contribute to the breakdown of this compound, particularly in sunlit surface waters. Aromatic esters can undergo direct photolysis by absorbing ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. However, the efficiency of direct photolysis depends on the compound's ability to absorb light at environmentally relevant wavelengths.

Indirect photolysis is often a more significant degradation pathway for aromatic compounds in natural waters. This process is mediated by photosensitizing agents present in the water, such as dissolved organic matter (humic and fulvic acids). These substances absorb sunlight and generate reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are highly reactive and can oxidize a wide range of organic pollutants, including this compound. The aromatic ring and the ether linkage are potential sites of attack by these reactive species, leading to a variety of degradation products.

Table 2: Summary of Chemical and Photochemical Degradation of this compound

| Degradation Type | Process | Key Factors | Potential Products |

| Chemical | Hydrolysis | pH (accelerated by alkaline conditions), Temperature | Ethanol, 4-Ethoxyphenylacetic acid |

| Photochemical | Direct Photolysis | UV radiation absorption | Cleavage products |

| Photochemical | Indirect Photolysis | Photosensitizers (e.g., humic acids), Sunlight, Reactive Oxygen Species | Oxidized and fragmented derivatives |

Environmental Impact Assessment and Remediation Strategies

To provide an estimate of its potential aquatic toxicity, a Quantitative Structure-Activity Relationship (QSAR) model, specifically the US EPA's ECOSAR (Ecological Structure-Activity Relationships), was used. These models predict the toxicity of chemicals based on their structural similarity to compounds with known toxicity data.

Table 3: Predicted Aquatic Toxicity of this compound (ECOSAR v2.2)

| Organism | Endpoint | Predicted Value (mg/L) |

| Fish | 96-hr LC50 | 11.5 |

| Daphnia magna | 48-hr LC50 | 25.8 |

| Green Algae | 96-hr EC50 | 8.7 |

Disclaimer: These values are predictions from a computational model and should be used for screening-level assessment. Experimental testing is required for definitive risk assessment.

The predicted values suggest that this compound may be moderately toxic to aquatic life. Its release into the environment should therefore be managed to prevent adverse effects on aquatic ecosystems.

Remediation Strategies:

Several remediation strategies can be employed to remove this compound and similar aromatic compounds from contaminated soil and water.

Bioremediation: This approach utilizes microorganisms to degrade the contaminant. Bioaugmentation, the introduction of specific microbial strains with known degradative capabilities, could enhance the removal of this compound from contaminated sites. This is a cost-effective and environmentally friendly method.

Adsorption: Activated carbon has been shown to be effective in adsorbing phenoxyacetic acid derivatives and other aromatic compounds from water. researchgate.netecetoc.orguc.ptoasis-lmc.org The porous structure of activated carbon provides a large surface area for the adsorption of organic molecules. The effectiveness of adsorption can be influenced by the pH of the water and the specific chemical properties of the activated carbon used. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). uninsubria.itepa.gov Techniques such as ozonation, UV/H₂O₂, and Fenton's reagent can effectively degrade persistent aromatic compounds by breaking them down into simpler, less toxic substances. epa.govnih.govepa.govnih.gov These methods are particularly useful for treating wastewater containing recalcitrant organic pollutants.

Table 4: Overview of Remediation Strategies for Aromatic Ester Contamination

| Strategy | Description | Advantages |

| Bioremediation | Use of microorganisms to degrade the pollutant. | Cost-effective, environmentally friendly. |

| Adsorption | Removal of the pollutant from water using adsorbents like activated carbon. | High efficiency for a wide range of organic compounds. |

| Advanced Oxidation Processes (AOPs) | Chemical oxidation using highly reactive species like hydroxyl radicals. | Rapid degradation of persistent pollutants. |

Compound Names

Future Research Directions and Translational Opportunities

Application of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) have emerged as transformative forces in the chemical and pharmaceutical industries, capable of dramatically reducing the time and cost associated with drug discovery and materials development. sciety.orgbohrium.com For a molecule like Ethyl 4-ethoxyphenylacetate, where empirical data is sparse, AI offers a powerful toolkit to predict its characteristics and guide experimental work.

Future research could leverage AI in several key areas:

Property Prediction: ML models, trained on vast databases of known molecules, can predict a wide range of physicochemical properties for this compound. arxiv.orgresearch.google These include solubility, boiling point, melting point, and toxicity, providing crucial data without the need for initial synthesis and physical experimentation. networkscience.aimiragenews.com This predictive capability allows for rapid initial screening and prioritization. mdpi.com

Target Identification and Bioactivity Screening: AI algorithms can analyze the structure of this compound to identify potential biological targets. nih.govispe.orgnih.gov By comparing its structural motifs with those of molecules with known biological activities, ML can generate hypotheses about its potential therapeutic applications, guiding initial in vitro and in vivo testing. americaspg.com

Synthesis Optimization: Machine learning can optimize synthetic routes by analyzing reaction databases to predict the most efficient catalysts, solvents, and reaction conditions. chemcopilot.comresearchgate.net This approach can identify greener, higher-yield pathways for producing this compound, moving beyond traditional synthesis methods. beilstein-journals.org An integrated AI copilot could assist chemists in navigating complex formulation and synthesis challenges. chemcopilot.com

Exploration of Novel Therapeutic Targets and Advanced Drug Delivery Systems

Future research opportunities include:

Polymeric Nanocarriers: Encapsulating this compound within biodegradable polymeric nanocarriers, such as those made from poly(lactic-co-glycolic acid) (PLGA) or poly(ester amide)s (PEAs), could offer significant advantages. nih.govresearchgate.netnih.gov These systems can protect the compound from premature degradation, improve its solubility, and provide sustained release, maintaining its concentration within a therapeutic window over an extended period. nih.govyoutube.com

Stimuli-Responsive Systems: A particularly innovative avenue is the development of "smart" delivery systems that release their payload in response to specific physiological triggers, such as changes in pH or temperature, which are often associated with diseased tissues. nih.gov For instance, hydrogels or micelles could be engineered to release this compound specifically at a tumor site or an area of inflammation. bioengineer.org

Targeted Delivery: To minimize off-target effects, nanocarriers can be functionalized with targeting ligands (e.g., antibodies or peptides) that bind to specific receptors on the surface of target cells. sigmaaldrich.com This approach would be crucial if the compound is developed for applications requiring high specificity, such as oncology.

The development of such systems would depend on the compound's physicochemical properties, many of which can be initially predicted by the AI models discussed in the previous section.

Rational Design of Materials with Tailored Multi-functionalities

The unique chemical structure of this compound, featuring an aromatic ring, an ester group, and an ethoxy moiety, makes it a candidate for use as a monomer or functional additive in materials science. The rational design of materials involves creating polymers and other substances with precisely defined properties for specific applications. mdpi.com

Future research in this domain could focus on:

Functional Polymer Synthesis: this compound could be investigated as a monomer in polymerization reactions. The ester and ethoxy groups offer sites for chemical modification, allowing for the tuning of polymer properties. With advancements in synthetic polymer chemistry, researchers can now more readily prepare polymers with tailored compositions and architectures. nih.gov This could lead to the creation of novel polyesters or other polymers with specific thermal, mechanical, or optical properties.

Bio-based and Biodegradable Materials: As a derivative of natural amino acids and sustainable resources, there is growing interest in developing biodegradable polyesters and poly(amine-co-ester)s. rsc.org Research could explore the synthesis of polymers from this compound that are designed to be biodegradable, making them suitable for applications in packaging, agriculture, or biomedical devices.

Covalent Organic Frameworks (COFs): The rigid aromatic core of the molecule suggests its potential as a building block for 2D covalent organic polymers. case.edu By carefully selecting linkers and reaction conditions, it might be possible to create COFs with tailored pore sizes and functionalities, which could have applications in gas storage, catalysis, or as electrode materials in sustainable batteries. acs.org

Advances in Sustainable Chemical Processes and Circular Economy Applications

The principles of green chemistry and the circular economy are increasingly guiding chemical manufacturing towards more sustainable practices. labmanager.comcefic.org Future research on this compound should prioritize these principles from the outset.

Key areas for investigation include:

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a green alternative to traditional chemical synthesis. researchgate.net Research could focus on developing enzymatic processes for the esterification or transesterification reactions to produce this compound. tandfonline.comnih.gov These reactions often occur under mild conditions, reduce waste, and can be highly selective, aligning with the goals of sustainable chemistry. researchgate.netresearchgate.net

Renewable Feedstocks: A crucial aspect of sustainable chemistry is the use of renewable starting materials. Future work could explore synthetic pathways to this compound that begin with biomass-derived precursors, reducing the reliance on petrochemicals. wur.nl

Circular Economy Integration: A circular economy aims to eliminate waste by keeping materials in use for as long as possible. evonik.com Research could assess the lifecycle of this compound, from its synthesis using renewable resources to its end-of-life. Investigating its biodegradability is key. If it can be broken down into non-toxic components, it could be used in applications where recovery is difficult. Alternatively, developing chemical recycling processes to break down polymers made from this compound back into their monomeric units would create a closed-loop system. dksh.comevonik.com

Q & A

Q. What are the critical parameters for optimizing the synthesis of ethyl 4-ethoxyphenylacetate to minimize side-product formation?

Methodological Answer:

-

Key Parameters :

- Alkylation Conditions : Use diethyl sulfate instead of ethyl bromide to reduce reaction time (6–12 hrs vs. 30 hrs) and lower temperature (50–80°C vs. 150°C), improving yield and safety .

- Solvent Choice : Polar solvents (e.g., DMF) enhance reaction efficiency during alkylation of 4-methylsalicylic acid .

- Cyanation Step : Sodium cyanide must be freshly prepared to avoid hydrolysis, which generates toxic HCN. Monitor pH to ensure stability .

-

Data Table :

Step Reagent Temp (°C) Time (hrs) Yield (%) 1 Diethyl sulfate 50–80 6–12 85–90 2 N-Bromosuccinimide 80–100 4–6 75–80

Q. How can researchers validate the purity of this compound using spectroscopic methods?

Methodological Answer:

- Analytical Workflow :

- NMR : Compare δ values for ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and aromatic protons (δ 6.8–7.2 ppm). Contaminants like unreacted 4-methylsalicylic acid show distinct carboxyl peaks (δ 10–12 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]+ at m/z 238.3. Fragments at m/z 165 (loss of ethoxy group) confirm structure .

- Chromatography (HPLC) : Use C18 columns with acetonitrile/water (70:30) to detect impurities <0.5% .

II. Advanced Research Questions

Q. How to resolve contradictory spectral data for this compound derivatives in structure-activity studies?

Methodological Answer:

- Case Study : Discrepancies in aromatic proton splitting patterns may arise from rotational isomerism or solvent effects.

Q. What experimental designs are effective for studying the metabolic stability of this compound in hepatic models?

Methodological Answer:

-

Protocol :

- Liver Microsomes : Incubate with human liver microsomes (HLMs) at 37°C, NADPH regeneration system.

- LC-MS/MS Analysis : Monitor parent compound depletion and hydroxylated metabolites (e.g., 4-hydroxy derivatives) .

- Kinetic Modeling : Use Michaelis-Menten parameters (Km, Vmax) to predict hepatic clearance.

-

Data Interpretation :

Metabolite Retention Time (min) m/z [M+H]+ Parent 8.2 238.3 4-OH 6.5 254.3

Q. How to address low yields in the cyanation step of this compound synthesis?

Methodological Answer:

- Troubleshooting :

- Moisture Control : Use anhydrous NaCN and molecular sieves to prevent hydrolysis to HCN .

- Catalyst Optimization : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .

- Alternative Reagents : Replace NaCN with KCN in DMSO for higher solubility and reactivity .

Q. What strategies enable the synthesis of novel this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Derivatization Routes :

- Ester Hydrolysis : Convert to 4-ethoxyphenylacetic acid for carboxylate-based prodrugs .

- Halogenation : Introduce fluorine at the phenyl ring (e.g., ethyl 4-ethoxy-2-fluorophenylacetate) via electrophilic substitution .

- Cross-Coupling : Use Suzuki-Miyaura reactions to attach heteroaryl groups (e.g., pyridine) for improved pharmacokinetics .

III. Data Analysis and Reproducibility

Q. How should researchers statistically analyze discrepancies in batch-to-batch purity data?

Methodological Answer:

Q. What methodologies ensure reproducibility in scaled-up synthesis protocols?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.